

A Comprehensive Technical Guide to the Physicochemical Characteristics of Orphenadrine

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Compound of Interest

Compound Name: Orphenadrine

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This document provides an in-depth analysis of the core physicochemical properties of **Orphenadrine**, a molecule of significant interest in pharmacology and drug development. Understanding these characteristics is fundamental for designing and interpreting research studies, developing novel formulations, and predicting the drug's behavior in biological systems.

Physicochemical Properties

Orphenadrine is an ethanolamine antihistamine derivative, closely related to diphenhydramine^[1]. It is commercially available as the free base, a liquid, or more commonly as crystalline salts, primarily citrate and hydrochloride, which offer improved stability and handling properties^{[2][3][4]}. The core physicochemical data for **Orphenadrine** and its common salt forms are summarized below.

Orphenadrine (Free Base)

The base form of **Orphenadrine** is a tertiary amino compound^[2]. Its properties are foundational to the characteristics of its salt forms.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₂₃ NO	
Molecular Weight	269.39 g/mol	
pKa (Strongest Basic)	8.87 - 8.91	
logP (Octanol-Water)	3.6 - 3.77	
Boiling Point	195 °C (@ 12 mmHg)	
Melting Point	< 25 °C	
Appearance	Liquid	

Orphenadrine Salts: Hydrochloride and Citrate

Orphenadrine is most frequently utilized in research and clinical settings as a salt to enhance its solubility and stability.

Property	Orphenadrine Hydrochloride	Orphenadrine Citrate	Source(s)
Molecular Formula	C ₁₈ H ₂₃ NO · HCl	C ₁₈ H ₂₃ NO · C ₆ H ₈ O ₇	
Molecular Weight	305.84 g/mol	461.51 g/mol	
Melting Point	156 - 164 °C	132 - 138 °C	
Appearance	White crystalline powder	White crystalline powder	

Solubility Profile

The solubility of **Orphenadrine** is highly dependent on its form (base vs. salt) and the nature of the solvent.

Form	Solvent	Solubility	Source(s)
Base	Water	Sparingly soluble	
Hydrochloride	Water	Soluble	
PBS (pH 7.2)	~10 mg/mL		
Ethanol	~10 mg/mL		
DMSO	~33 - 61 mg/mL		
Chloroform	Soluble		
Ether	Practically insoluble		
Citrate	Water	Sparingly soluble	
Ethanol (96%)	Slightly soluble		
Aqueous Buffer (pH 7.4)	>69.2 µg/mL		

Standard Experimental Protocols

Accurate determination of physicochemical parameters is critical. The following sections outline standard methodologies for key characterization experiments.

Determination of pKa (Spectrophotometric Method)

The pKa, the pH at which a molecule is 50% ionized, is crucial for predicting its behavior in physiological environments. UV-Vis spectrophotometry is a precise method for its determination.

- Principle: The absorbance of a chromophore-containing molecule like **Orphenadrine** changes as its ionization state shifts with pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa.
- Methodology:

- **Solution Preparation:** Prepare a series of buffer solutions with known pH values, spanning the expected pKa of **Orphenadrine** (~pH 7.5 to 10.5).
- **Stock Solution:** Create a concentrated stock solution of **Orphenadrine** in a suitable solvent (e.g., methanol or water).
- **Sample Preparation:** Add a small, constant volume of the **Orphenadrine** stock solution to each buffer solution to create a set of samples with identical total drug concentration but varying pH.
- **Spectroscopy:** Measure the UV absorbance of each sample at a predetermined analytical wavelength where the protonated and deprotonated species have different molar absorptivities.
- **Data Analysis:** Plot absorbance versus pH. Fit the data to a sigmoidal curve. The pH value at the curve's inflection point is the experimental pKa.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

- **Principle:** The shake-flask method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water.
- **Methodology:**
 - **Phase Preparation:** Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
 - **Sample Preparation:** Dissolve a precisely weighed amount of **Orphenadrine** in the aqueous or octanol phase.
 - **Partitioning:** Combine the **Orphenadrine**-containing phase with the other immiscible phase in a separation funnel. Shake the funnel vigorously for a set period to facilitate partitioning, then allow the layers to separate completely.

- Concentration Analysis: Carefully separate the two phases. Determine the concentration of **Orphenadrine** in one or both phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Solubility (Equilibrium Shake-Flask Method)

Solubility data is essential for pre-formulation studies and predicting bioavailability.

- Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and equilibrium is reached. The concentration of the dissolved solid is then measured.
- Methodology:
 - Sample Preparation: Add an excess amount of solid **Orphenadrine** salt to a vial containing the chosen solvent (e.g., water, buffer, ethanol).
 - Equilibration: Seal the vial and place it in a shaker bath at a controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - Phase Separation: After equilibration, allow the undissolved solid to settle. Withdraw a sample of the supernatant and immediately filter it through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
 - Concentration Analysis: Quantify the concentration of **Orphenadrine** in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
 - Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property used for identification and as an indicator of purity. A sharp melting range is characteristic of a pure crystalline substance.

- Principle: A small amount of the powdered solid in a capillary tube is heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point) is recorded as the melting point range.
- Methodology:
 - Sample Preparation: Ensure the **Orphenadrine** salt sample is dry and finely powdered.
 - Capillary Packing: Pack a small amount of the powder into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
 - Heating: Place the capillary tube into a melting point apparatus. Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.
 - Measurement: Decrease the heating rate to a slow, controlled ramp (e.g., 1-2 °C per minute).
 - Observation: Carefully observe the sample and record the temperature at which melting begins and the temperature at which the last solid particle disappears. Report this as the melting point range.

Mechanism of Action & Signaling Pathways

Orphenadrine is considered a pharmacologically "dirty drug" due to its activity at multiple targets, which contributes to its complex therapeutic and side-effect profile. Its primary actions are antagonistic, blocking the normal function of several key receptors and transporters.

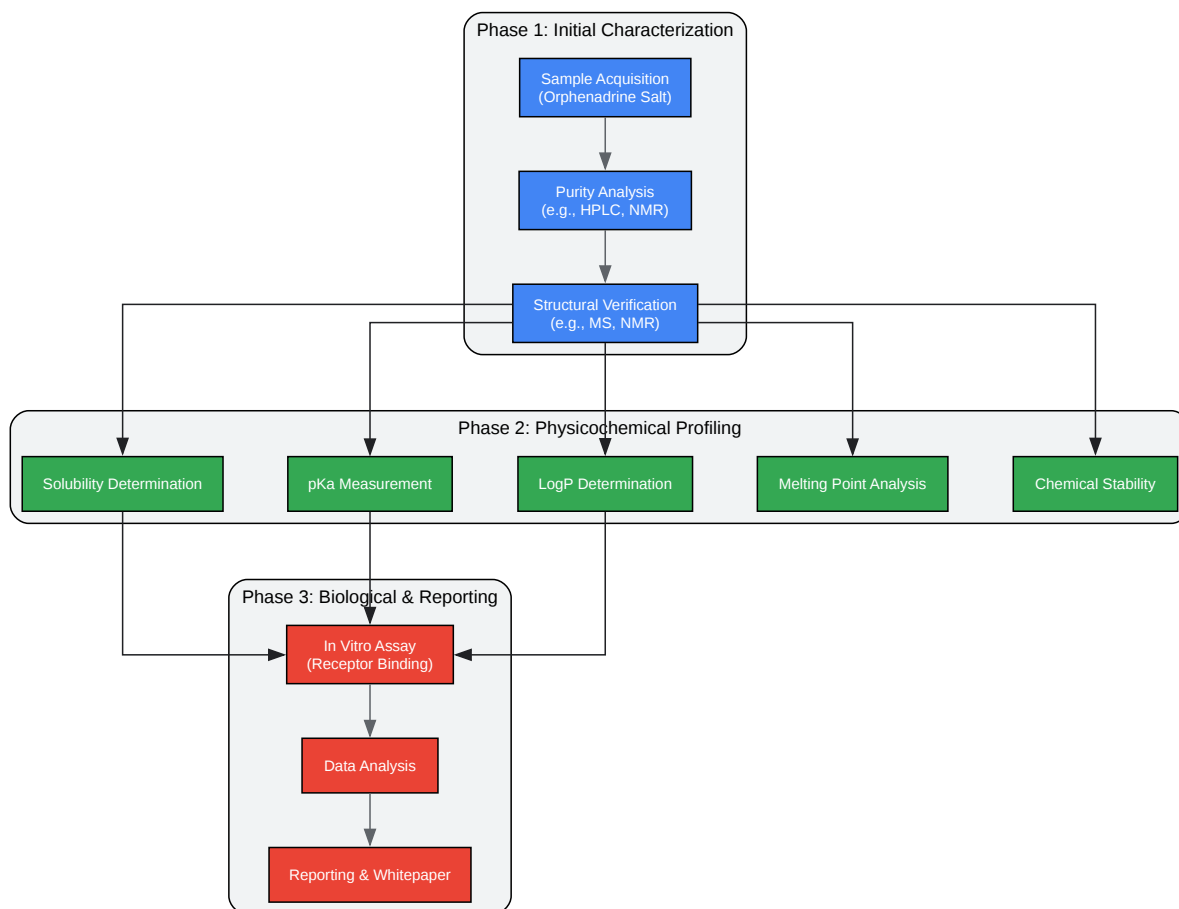
- Anticholinergic Activity: **Orphenadrine** is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. In conditions like Parkinsonism, a deficiency in dopamine leads to a hyperactive cholinergic system in the striatum. By blocking mAChRs, **Orphenadrine** counteracts this cholinergic overstimulation, helping to alleviate motor symptoms like rigidity.
- Antihistaminic Activity: It acts as an antagonist at the histamine H1 receptor, which is consistent with its structural relation to first-generation antihistamines. This action contributes

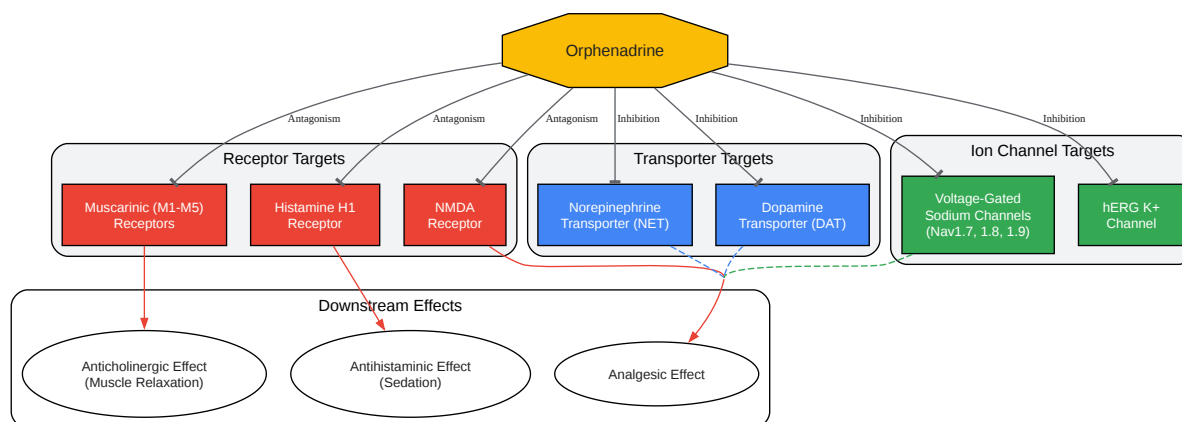
to some of its side effects, such as sedation.

- **NMDA Receptor Antagonism:** **Orphenadrine** is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This action may contribute to its analgesic properties, as NMDA receptors are involved in central pain sensitization.
- **Other Actions:** The drug also exhibits inhibitory effects on norepinephrine and dopamine reuptake transporters (NDRI) and blocks certain sodium (Nav1.7, Nav1.8, Nav1.9) and potassium (HERG) ion channels.

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow for physicochemical characterization and the multi-target mechanism of action of **Orphenadrine**.





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